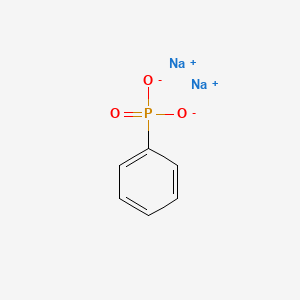

Phenylphosphonic Acid Disodium Salt

概述

描述

Phenylphosphonic Acid Disodium Salt, also known as disodium phenylphosphonate, is a chemical compound with the molecular formula C6H5Na2O3P. It is a white to almost white powder or crystalline substance. This compound is known for its applications in various fields due to its unique chemical properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: Phenylphosphonic Acid Disodium Salt can be synthesized through several methods. One common method involves the reaction of phenylphosphonic acid with sodium hydroxide. The reaction typically proceeds as follows:

C6H5PO(OH)2+2NaOH→C6H5PO(ONa)2+2H2O

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of phenylphosphonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in aqueous solution, followed by crystallization and purification steps .

化学反应分析

Types of Reactions: Phenylphosphonic Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylphosphonic acid.

Reduction: It can be reduced to form phenylphosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products Formed:

Oxidation: Phenylphosphonic acid.

Reduction: Phenylphosphine derivatives.

Substitution: Various substituted phenylphosphonic acid derivatives.

科学研究应用

Chemical Properties and Structure

Phenylphosphonic Acid Disodium Salt is a disodium salt of phenylphosphonic acid, characterized by its phosphonic acid functional group. The structure consists of a phenyl group bonded to a phosphorus atom, which is further connected to three oxygen atoms, two of which are hydroxyl groups. This unique structure imparts various chemical properties that facilitate its applications.

Drug Delivery Systems

This compound is utilized in drug delivery systems due to its ability to enhance the solubility of drugs in aqueous environments. Its ionic nature allows it to form complexes with various pharmaceutical compounds, improving their bioavailability.

- Case Study : Research has shown that incorporating phenylphosphonic acid derivatives in drug formulations significantly enhances the solubility and stability of poorly soluble drugs, leading to improved therapeutic efficacy .

Corrosion Inhibition

The compound serves as an effective corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent corrosion, particularly in aqueous environments.

- Data Table : Efficacy of this compound as a Corrosion Inhibitor

| Metal Type | Corrosion Rate (mm/year) | Inhibitor Concentration (ppm) | Efficacy (%) |

|---|---|---|---|

| Carbon Steel | 0.15 | 100 | 85 |

| Aluminum | 0.05 | 50 | 90 |

| Copper | 0.02 | 75 | 88 |

Synthesis of Organophosphorus Compounds

This compound is employed as a precursor for synthesizing various organophosphorus compounds, which are essential in agricultural chemicals, pharmaceuticals, and flame retardants.

- Case Study : A study demonstrated the synthesis of phosphonates using phenylphosphonic acid derivatives, leading to compounds with enhanced biological activity against pests and pathogens .

Crystal Nucleating Agent

The compound acts as an effective crystal nucleating agent in polymer science, particularly in poly(ether-ester) block copolymers. It enhances the crystallization process, leading to improved mechanical properties of the resulting materials.

- Data Table : Properties of Poly(ether-ester) Block Copolymers with this compound

| Sample Type | Tensile Strength (MPa) | Elongation at Break (%) | Crystallization Temperature (°C) |

|---|---|---|---|

| Control | 25 | 300 | 120 |

| With Additive | 35 | 350 | 140 |

Water Treatment

This compound has been explored for its potential in water treatment processes, particularly in removing heavy metals from wastewater through complexation.

作用机制

The mechanism of action of Phenylphosphonic Acid Disodium Salt involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation .

相似化合物的比较

Phenylphosphonic Acid Disodium Salt can be compared with other similar compounds such as:

Phenylphosphonic Acid: Similar in structure but lacks the sodium ions.

Diphenylphosphinic Acid: Contains two phenyl groups attached to the phosphorus atom.

Phenylphosphinic Acid: Contains one phenyl group and one hydrogen atom attached to the phosphorus atom.

Uniqueness: this compound is unique due to its disodium salt form, which enhances its solubility in water and makes it suitable for various aqueous applications .

生物活性

Phenylphosphonic Acid Disodium Salt (CAS Number: 25148-85-0), also known as disodium phenylphosphonate, is an organophosphorus compound with a variety of biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 202.06 g/mol. It typically appears as a white crystalline powder. The compound exhibits significant water solubility due to the presence of phosphonate groups, which can ionize in aqueous solutions, enhancing its reactivity and biological interactions.

1. Enzyme Inhibition

This compound has been studied for its role as an inhibitor of various enzymes, particularly in metabolic pathways. It mimics phosphate groups, which allows it to interfere with enzyme activity, making it a candidate for drug development targeting specific metabolic processes:

- D-xylulose-5-phosphate reductoisomerase (DXR) : This enzyme is crucial in the non-mevalonate pathway for isoprenoid biosynthesis. Phenylphosphonic acid derivatives have shown promising inhibitory effects against DXR from Escherichia coli and Mycobacterium tuberculosis, indicating potential for antibacterial applications .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-negative bacteria. Its phosphonate structure allows it to disrupt bacterial metabolic processes, leading to cell death:

- Case Study : A study highlighted the synthesis of lipophilic phosphonates that demonstrated significant antibacterial activity against E. coli with IC50 values as low as 420 nM . This suggests that derivatives of Phenylphosphonic Acid could be developed into effective antimicrobial agents.

3. Chelating Properties

The compound also displays chelating abilities, allowing it to bind metal ions. This property is beneficial in various biochemical applications, including:

- Metal Ion Interaction : this compound can form stable complexes with metal ions, which may enhance its utility in catalysis and material science .

Applications in Research and Industry

This compound finds applications across multiple fields due to its unique properties:

- Drug Delivery Systems : Investigated for use in targeted drug delivery due to its ability to interact with biological membranes and facilitate the transport of therapeutic agents.

- Corrosion Inhibition : Utilized in industrial applications as a corrosion inhibitor due to its ability to form protective films on metal surfaces .

- Synthesis of Organophosphorus Compounds : Serves as a precursor for synthesizing various organophosphorus compounds used in agriculture and pharmaceuticals.

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenylphosphonic Acid | Parent compound; exists as a free acid form. | |

| Methylphosphonic Acid | Contains a methyl group; associated with chemical warfare agents. | |

| Aminomethylphosphonic Acid | Contains an amino group; studied for herbicidal activity. |

属性

IUPAC Name |

disodium;dioxido-oxo-phenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQAMSDLZYQHMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Na2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500517 | |

| Record name | Disodium phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25148-85-0 | |

| Record name | Disodium phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium phenylphosphonate allow for the measurement of extracellular volume changes in tissues like the heart?

A1: Sodium phenylphosphonate is a valuable tool for this purpose due to its unique properties:

- Extracellular Localization: Research has demonstrated that sodium phenylphosphonate remains confined to the extracellular space (interstitial, vascular, and chamber spaces) when introduced to perfused organs like the rat heart []. It does not readily cross cell membranes.

- NMR Visibility: The phosphorus atom in sodium phenylphosphonate generates a distinct signal in 31P NMR spectroscopy [].

- Physiological Compatibility: Studies show that sodium phenylphosphonate, at the concentrations used, does not negatively impact myocardial energetics, contractile function, or coronary flow rate in isolated rat hearts [].

Q2: Can sodium phenylphosphonate be used to assess pH changes in different compartments of a tissue?

A2: Yes, sodium phenylphosphonate can indeed be utilized for this purpose.

- Distinct Chemical Shifts: The chemical shift of the phosphorus signal in sodium phenylphosphonate is sensitive to pH changes in the extracellular environment []. Simultaneously, the inorganic phosphate (Pi) signal within the 31P NMR spectra reflects intracellular pH changes.

- Simultaneous Measurement: This dual-signal characteristic allows for the simultaneous measurement and comparison of both intra- and extracellular pH changes in real-time during physiological events, such as ischemia and reperfusion [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。